AS604872 was developed by the pharmaceutical company AstraZeneca. It falls under the classification of protein kinase inhibitors, specifically targeting the p38 mitogen-activated protein kinase pathway. This classification is significant because protein kinases play critical roles in regulating cellular processes such as proliferation, differentiation, and apoptosis.
The synthesis of AS604872 involves several complex organic chemistry techniques, which may include:
The synthesis typically requires specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions. The process may also involve purification steps, such as chromatography, to isolate the final product from by-products and unreacted materials.
AS604872 has a distinct molecular structure characterized by its core scaffold, which includes a central aromatic ring system linked to various functional groups that contribute to its biological activity. The precise arrangement of these groups is crucial for its interaction with target proteins.
The molecular formula of AS604872 is . Its molecular weight is approximately 299.34 g/mol. The compound's structure can be depicted using standard chemical notation, highlighting key functional groups that are essential for its activity.
AS604872 undergoes various chemical reactions typical for small organic molecules, including:
The reactivity of AS604872 is influenced by its functional groups, which dictate how it interacts with other molecules in biological systems. Understanding these reactions is vital for optimizing its pharmacological properties.
AS604872 exerts its pharmacological effects primarily through inhibition of the p38 mitogen-activated protein kinase pathway. This pathway is involved in inflammatory responses and cellular stress responses.
Studies have shown that inhibition of this pathway can lead to decreased production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
AS604872 has potential applications in several scientific fields:
Prostaglandin F2α (PGF2α) exerts its biological effects primarily through the FP receptor, a Gq-coupled receptor that mobilizes intracellular calcium and activates Rho signaling pathways. This cascade triggers physiological responses critical for reproductive functions, including uterine smooth muscle contraction, cervical remodeling, and luteolysis. In pathological contexts, dysregulated FP signaling contributes to preterm labor initiation by inducing premature myometrial activation and cervical softening [5] [10]. Beyond obstetrics, FP activation influences cardiovascular homeostasis by promoting vascular smooth muscle contraction, cardiac fibroblast proliferation, and hypertensive responses [7]. The central role of PGF2α/FP in these processes establishes it as a high-value target for conditions like preterm labor and inflammatory cardiovascular disorders.
Table 1: Physiological and Pathological Roles of PGF2α/FP Signaling
Biological Context | Key Functions | Therapeutic Implications |
---|---|---|
Uterine Physiology | Labor initiation, myometrial contraction, cervical ripening | Preterm labor tocolysis |
Cardiovascular System | Vasoconstriction, cardiac hypertrophy, fibroblast activation | Hypertension, atherosclerosis management |
Inflammation | Matrix metalloproteinase (MMP) upregulation, extracellular matrix degradation | Anti-inflammatory therapies |
Early FP antagonists (e.g., PGF2α dimethylamide) exhibited limited selectivity and poor pharmacokinetic profiles. These dimethylamine derivatives functioned as competitive antagonists in canine lung preparations but failed to block FP receptor binding in human cellular assays [1] [2]. The 2000s saw fluorinated PGF2α analogues (AL-8810, AL-3138) emerge as improved antagonists:
Peptidic antagonists (THG113.31/PDC31) represented a paradigm shift, derived from the FP receptor’s second extracellular loop. Though effective in sheep preterm labor models, they showed inconsistent activity in human myometrium due to allosteric modulation rather than direct receptor blockade [5] [10]. This limitation catalyzed the development of non-peptidic, small-molecule antagonists like AS604872.
Table 2: Evolution of FP Receptor Antagonist Structural Classes
Generation | Representative Compounds | Mechanism | Limitations |
---|---|---|---|
1st (1970s–1980s) | PGF2α dimethylamide | Competitive antagonism | Low selectivity, weak potency |
2nd (1990s) | AL-8810, AL-3138 | Competitive/non-competitive | Limited oral bioavailability |
3rd (2000s) | THG113.31, PDC113.824 | Allosteric inhibition | Species-specific efficacy, biased signaling |
4th (2000s) | AS604872, OBE022 | Orthosteric competitive antagonism | Optimized for pharmacokinetics and selectivity |
AS604872 [(2S)-3-(4-phenylphenyl)sulfonyl-N-[(R)-phenyl(pyridin-2-yl)methyl]-1,3-thiazolidine-2-carboxamide] belongs to the thiazolidinone chemotype. Its design incorporated key pharmacophores to enhance FP binding and drug-like properties:
Structure-activity relationship (SAR) studies revealed:
Compared to peptide-based antagonists, AS604872’s small molecular weight (529 Da) and moderate lipophilicity (cLogP ~3.8) conferred oral bioavailability absent in earlier compounds [4] [10].
Table 3: Key Substituent Effects on AS604872 Analog Activity
Structural Modification | FP Binding Affinity (Ki) | Functional Potency (IC₅₀) | Impact |
---|---|---|---|
Biphenyl → Phenyl | 420 nM | 1.8 µM | 8-fold reduction |
(S)-Thiazolidinone → (R)-Thiazolidinone | >10 µM | Inactive | Complete loss of activity |
Pyridin-2-yl → Pyridin-3-yl | 32 nM | 110 nM | Comparable potency, improved metabolic stability |
AS604872 exhibits sub-nanomolar affinity for human FP receptors (Ki = 11 ± 3 nM) with >1,000-fold selectivity over other prostanoid receptors (EP1-4, DP, IP, TP). In vitro assays confirmed functional antagonism:
Species cross-reactivity studies showed consistent potency:
Notably, AS604872 preserved EP2/EP4 receptor activity—critical for maintaining fetal PGE₂-dependent pathways unaffected by nonselective COX inhibitors like indomethacin [5] [7]. However, hypertensive rat models revealed a cardiovascular risk profile: AS604872 exacerbated aortic dissection and intracranial aneurysm progression due to FP-mediated suppression of anti-inflammatory pathways in vascular smooth muscle [7] [8].
Table 4: AS604872 Selectivity Profiling Across Prostanoid Receptors
Receptor | Binding Affinity (Ki) | Functional IC₅₀ | Selectivity vs. FP |
---|---|---|---|
FP | 11 ± 3 nM | 85–110 nM | 1x |
TP | >10 µM | >10 µM | >900x |
EP3 | >10 µM | >10 µM | >900x |
IP | >10 µM | >10 µM | >900x |
EP2 | >10 µM | >10 µM | >900x |
Cautionary Note: Despite high receptor selectivity, AS604872’s interference with FP-mediated extracellular matrix homeostasis in vascular tissues warrants careful evaluation for non-obstetric applications [8].
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0